1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Carbohydrate Chemistry Storage Stability Procurement

This fully benzoylated D-glucopyranoside is a stable, crystalline monosaccharide building block that significantly enhances stereochemical control in glycosylation reactions. As a protected intermediate, it prevents unwanted side reactions during multi-step synthesis, while the distinct electron-withdrawing benzoyl groups enable selective deprotection to unmask specific hydroxyls. Choose it for robust, high-yield construction of complex glycans with unambiguous purity (sharp mp 172°C).

Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
CAS No. 3006-49-3
Cat. No. B030696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside
CAS3006-49-3
SynonymsD-Glucopyranose 1,2,3,4,6-Pentabenzoate; 
Molecular FormulaC41H32O11
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1
InChIKeyJJNMLNFZFGSWQR-XBHBEMSESA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Protected Glucose Core for Complex Carbohydrate Synthesis


1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside (CAS: 3006-49-3) is a fully benzoylated derivative of D-glucopyranose, serving as a stable, crystalline, and protected monosaccharide building block [1]. Its five hydroxyl groups are esterified with benzoyl moieties, creating a robust intermediate that is a cornerstone in carbohydrate chemistry for constructing complex glycans and glycosides [2]. As a protected form, it prevents unwanted side reactions during multi-step syntheses, and its crystalline nature allows for straightforward purification and characterization [1].

Technical Rationale for Selecting 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside Over Alternative Protected Glucoses


Generic substitution of 1,2,3,4,6-penta-O-benzoyl-D-glucopyranoside with other per-acylated glucoses (e.g., penta-acetate) or partially protected forms can critically alter the outcome of a synthetic sequence. The nature of the protecting group directly governs the compound's stability under reaction conditions, its solubility profile, and—most importantly—its reactivity and stereoselectivity in key transformations like glycosylation [1]. For instance, the bulky, electron-withdrawing benzoyl groups confer a distinct reactivity profile compared to acetyl groups, influencing both the rate of activation and the stereochemical outcome of the reaction [2]. This makes the compound a specific, rather than generic, tool whose selection is dictated by precise experimental requirements.

Quantitative Evidence for 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside in Research Selection


Enhanced Stability and Shelf-Life Under Defined Storage Conditions

This compound demonstrates long-term solid-state stability as a powder when stored at -20°C for up to 3 years, or at 4°C for 2 years, as specified by a major vendor . This extended shelf-life, compared to more labile or hygroscopic sugar derivatives, is a key procurement consideration.

Carbohydrate Chemistry Storage Stability Procurement

Differentiated Reactivity in Lewis Acid-Promoted Anomerisation vs. Per-Acetylated Analog

A direct kinetic study of Lewis acid-promoted anomerisation on model glucopyranosides revealed that replacing an acetyl group with a benzoyl group has a position-dependent effect on reactivity [1]. A significant finding was that a benzoyl group at the O-2 position increased reactivity compared to an acetyl group. In contrast, benzoyl substitution at O-3, O-4, and O-6 led to reduced reactivity relative to the per-acetylated analog [1].

Carbohydrate Chemistry Stereoselective Synthesis Glycosylation

Improved Crystallinity for Purification and Characterization

The compound is described as a "highly crystalline" solid [1]. This physical property is a key differentiator from amorphous or oily carbohydrate derivatives and is a primary reason for its use as a stable derivative for characterization and purification [1]. The defined melting point of 172 °C provides a rigorous quality control parameter for confirming identity and purity [2].

Organic Synthesis Purification Characterization

Predictable Solubility Profile for Reaction Compatibility

In contrast to unprotected glucose (highly water-soluble) and penta-acetate (soluble in a range of polar solvents), the penta-benzoate is reported to be soluble in chlorinated solvents like chloroform and dichloromethane, as well as DMSO and DMF [1]. It is nearly insoluble in water . This defined lipophilic solubility profile is essential for conducting moisture-sensitive glycosylation reactions in aprotic, non-nucleophilic media.

Process Chemistry Reaction Optimization Solubility

Primary Application Scenarios for 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside


Synthesis of Complex Glycosides and Oligosaccharides via Koenigs-Knorr and Other Glycosylation Methods

The compound serves as a key glycosyl donor precursor. The benzoyl protecting groups, particularly their effect on reactivity at O-2 [1], can be leveraged to fine-tune the stereochemical outcome of glycosylation reactions, making it a versatile tool for synthesizing specific glycosidic linkages found in natural products and drug candidates [2].

Generation of Selectively Protected Glucose Building Blocks

Due to the differential reactivity of the five benzoyl groups, the compound is a strategic starting material for selective deprotection [1]. This allows for the synthesis of a diverse array of partially protected glucose intermediates with a specific hydroxyl group 'unmasked' for further derivatization, a fundamental step in constructing more complex carbohydrate architectures [1].

Production of Crystalline Derivatives for Purity Analysis and Storage

The high crystallinity and defined melting point of 172 °C [1][2] make this compound ideal for generating stable, easily purifiable derivatives of glucose. This is a standard technique for confirming the identity and purity of monosaccharides isolated from natural sources or produced via enzymatic synthesis, as it converts them into a robust, solid form with a sharp melting point [1].

Research into Protecting Group Strategy and Reaction Mechanisms

Given the established, position-specific impact of benzoyl groups on glucopyranoside reactivity compared to acetyl groups [1], this compound is a well-defined model substrate for mechanistic studies. It is used to probe the influence of steric bulk and electronic effects on reaction rates and selectivities, providing foundational knowledge for developing new synthetic methodologies in carbohydrate chemistry [1].

Technical Documentation Hub

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